1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Description
1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a quinoline derivative characterized by a methyl group at position 1, a methylsulfanyl (SCH₃) group at position 2, a nitrile (CN) group at position 3, and a ketone at position 4. This compound’s structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antiviral and anticancer research .
Properties
CAS No. |
154016-24-7 |
|---|---|
Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
1-methyl-2-methylsulfanyl-4-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2OS/c1-14-10-6-4-3-5-8(10)11(15)9(7-13)12(14)16-2/h3-6H,1-2H3 |
InChI Key |
OTAOBEDQLRMFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1SC)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of methyl 2-isothiocyanatobenzoate with dimethyl malonate, followed by subsequent alkylation and cyclization steps . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects .
Biological Activity
1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is C₁₂H₁₀N₂OS. The compound features a quinoline core structure with a methylsulfanyl group and a carbonitrile substituent, contributing to its unique biological profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of 1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Proteus mirabilis | 64 µg/mL |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
The mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways. Further investigations are needed to clarify these mechanisms.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated that derivatives of similar structures showed significant antimicrobial activity against various pathogens. The study utilized agar disc-diffusion methods to assess the efficacy of different compounds, providing a comparative analysis with our compound of interest .
- In Vivo Studies : Preliminary in vivo studies have indicated that compounds with similar structures can enhance immune response in murine models. This suggests potential applications in immunomodulation alongside their antimicrobial properties .
Comparison with Similar Compounds
Substituent Variations at Position 2
The methylsulfanyl group at position 2 distinguishes this compound from analogs with alternative substituents:
Key Insights :
Variations at Position 3 (Nitrile vs. Carboxylate Derivatives)
The nitrile group at position 3 is critical for reactivity and target binding:
Key Insights :
Core Scaffold Modifications: Dihydroquinoline vs. Hexahydroquinoline
Comparisons with partially saturated analogs highlight conformational influences:
Key Insights :
- Dihydroquinoline cores maintain aromaticity, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
